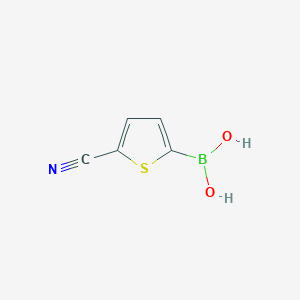
Acide 5-cyanothiophène-2-boronique
Vue d'ensemble
Description
5-Cyanothiophene-2-boronic acid is a useful research compound. Its molecular formula is C5H4BNO2S and its molecular weight is 152.97 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Cyanothiophene-2-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Cyanothiophene-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyanothiophene-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
L’acide 5-cyanothiophène-2-boronique est un composé chimique utilisé dans divers procédés de synthèse chimique . Il fait partie du portefeuille de produits Acros Organics, qui est maintenant un produit de la marque Thermo Scientific Chemicals .
Applications de détection
Les acides boroniques, y compris l’this compound, sont de plus en plus utilisés dans divers domaines de la recherche . Ils sont utilisés dans diverses applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Cela conduit à leur utilité dans les dosages homogènes et la détection hétérogène .
Etiquetage biologique
L’interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, y compris l’étiquetage biologique . Cela peut être particulièrement utile dans l’étude des processus et des structures biologiques .
Manipulation et modification des protéines
Les acides boroniques, y compris l’this compound, sont utilisés pour la manipulation et la modification des protéines . Cela peut être particulièrement utile dans l’étude des structures et des fonctions des protéines
Safety and Hazards
Mécanisme D'action
Target of Action
5-Cyanothiophene-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Cyanothiophene-2-boronic acid acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 5-Cyanothiophene-2-boronic acid is involved . This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds .
Pharmacokinetics
As a laboratory reagent, it is typically handled under controlled conditions to prevent exposure and ingestion .
Result of Action
The primary result of the action of 5-Cyanothiophene-2-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Cyanothiophene-2-boronic acid is influenced by various environmental factors. For instance, the compound is sensitive to light and air . Therefore, it is typically stored in a well-ventilated place, in a tightly closed container, and at low temperatures . The reaction conditions, such as temperature and the presence of a base, also significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction .
Analyse Biochimique
Biochemical Properties
5-Cyanothiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the synthesis of complex organic molecules and in the development of pharmaceuticals. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with the active sites of enzymes, thereby inhibiting or modulating their activity .
Cellular Effects
The effects of 5-Cyanothiophene-2-boronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 5-Cyanothiophene-2-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine and threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression by affecting transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyanothiophene-2-boronic acid change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and air . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure leads to sustained enzyme inhibition and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-Cyanothiophene-2-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as respiratory irritation, skin irritation, and eye irritation . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
5-Cyanothiophene-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels within the cell . This interaction can have downstream effects on cellular processes and overall cellular function .
Transport and Distribution
Within cells and tissues, 5-Cyanothiophene-2-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility properties, being insoluble in water but soluble in organic solvents such as ethanol and tetrahydrofuran .
Subcellular Localization
The subcellular localization of 5-Cyanothiophene-2-boronic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with target enzymes and proteins within those compartments, thereby modulating their activity and influencing cellular processes .
Propriétés
IUPAC Name |
(5-cyanothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOMEPSYIIQIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400742 | |
| Record name | 5-Cyanothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305832-67-1 | |
| Record name | (5-Cyanothiophen-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305832-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)
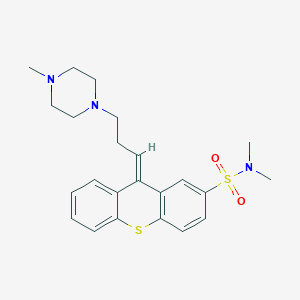

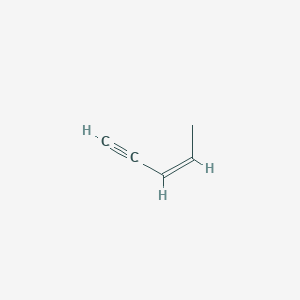

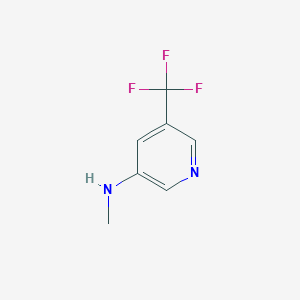
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
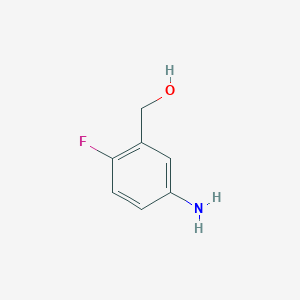
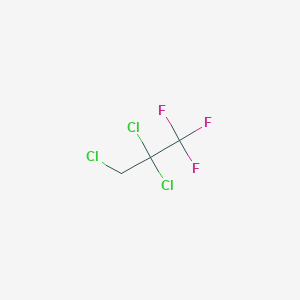

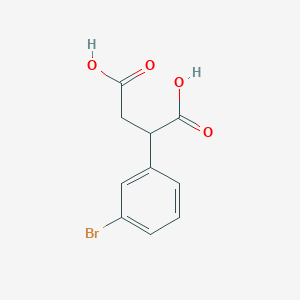
![4-[(2S)-4,4-Bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-YL]-2-cyclohexyl-5-methyl-phenol](/img/structure/B151757.png)
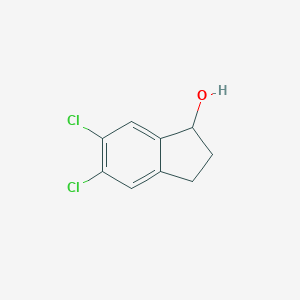
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
